

Tridecanediamide vs. Dodecanediamide: Hydrophobicity & Solid-State Packing Analysis

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Compound of Interest

Compound Name: *Tridecanediamide*

CAS No.: 89790-14-7

Cat. No.: B8573948

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Executive Summary: The "Odd-Even" Paradox

In the selection of long-chain aliphatic diamides for polymer synthesis, surfactant formulation, or pharmaceutical intermediates, the choice between **Tridecanediamide** (

) and Dodecanediamide (

) is rarely a simple matter of carbon count.

While standard lipophilicity models predict a linear increase in hydrophobicity with chain length (

), this comparison is complicated by the Odd-Even Effect. The

diamide (even-numbered) exhibits superior crystal packing density compared to the

diamide (odd-numbered). This results in a higher melting point and lattice energy for the

analog, which effectively resists dissolution. Consequently, while **Tridecanediamide** is intrinsically more lipophilic (higher LogP), it may exhibit anomalous solubility profiles due to its lower crystal lattice energy barrier.

This guide analyzes these competing forces—intrinsic lipophilicity vs. solid-state stability—and provides validated protocols for their experimental determination.

Chemical Identity & Structural Properties[1]

Both compounds are

-diamides, serving as non-ionic polar headgroups separated by a hydrophobic polymethylene spacer.

Feature	Dodecanediamide	Tridecanediamide
Formula		
Molecular Weight	228.33 g/mol	242.36 g/mol
Chain Length	Even (12 Carbons)	Odd (13 Carbons)
IUPAC Name	Dodecanediamide (1,12-diamidododecane)	Tridecanediamide (1,13-diamidotridecane)
Structure		

Hydrophobicity Analysis: The Mechanistic Divergence

A. Intrinsic Hydrophobicity (Liquid-Liquid Partitioning)

In a pure liquid-liquid partition system (e.g., Octanol-Water), the crystal lattice energy is irrelevant. Here, the "Methylene Contribution Rule" applies.

- Mechanism: Each additional methylene () group typically adds +0.5 to the LogP value.
- Prediction: **Tridecanediamide** () is more hydrophobic than Dodecanediamide ().
- Implication: In a dissolved state (e.g., binding to a protein hydrophobic pocket or partitioning into a lipid bilayer), the

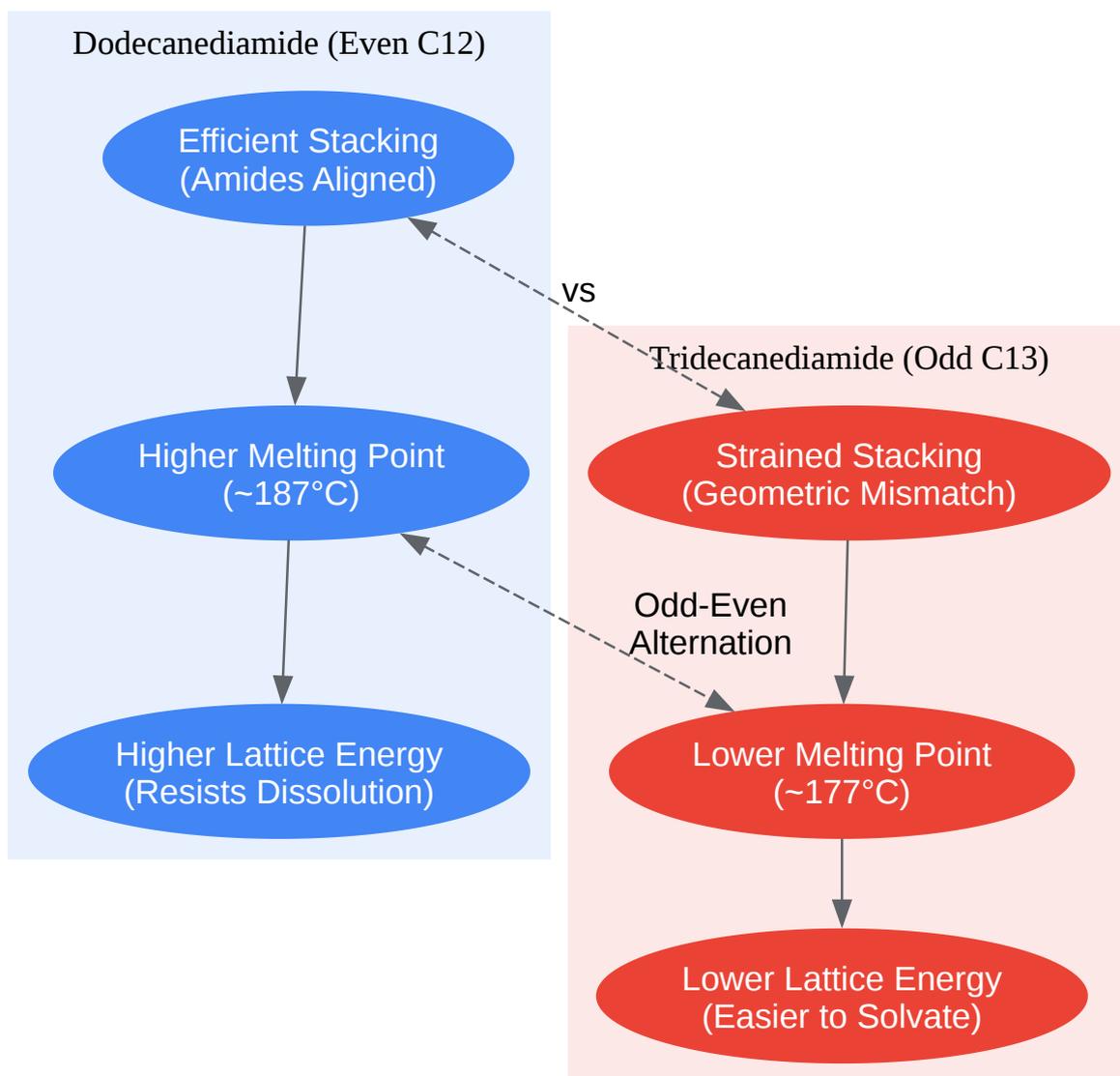
analog will show higher affinity for the lipophilic phase.

B. Solid-State Hydrophobicity (Solubility & Wettability)

When starting from a solid powder, the Odd-Even Effect dominates.

- Even-Numbered (): The molecular geometry allows the amide groups to stack in perfect registration while the alkyl chains are fully extended. This maximizes intermolecular Hydrogen Bonding and Van der Waals forces, creating a high-density, high-melting crystal.
- Odd-Numbered (): The additional carbon introduces a "kink" or mismatch in the stacking sequence. To align the amide hydrogen bonds, the alkyl chains must adopt a strained conformation or a looser packing density.
- Result: Dodecanediamide has a significantly higher melting point and enthalpy of fusion (). It requires more energy to break the crystal lattice to solvate the molecule.

Diagram 1: The Odd-Even Packing Effect The following diagram illustrates the packing efficiency difference.



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Caption: Schematic representation of the Odd-Even effect. Even chains () pack efficiently, leading to higher thermal stability compared to the mismatched packing of odd chains ().

Quantitative Comparison Data

The following values combine calculated estimates (cLogP) with experimental trends derived from homologous diamide series literature.

Property	Dodecanediamide ()	Tridecanediamide ()	Trend Interpretation
Predicted LogP	~ 2.0 - 2.2	~ 2.5 - 2.7	is ~0.5 units more lipophilic.
Melting Point ()	~ 185 - 190 °C	~ 175 - 180 °C	melts higher due to better packing.
Water Solubility	Lower (Kinetic limit)	Higher (Thermodynamic limit)	may dissolve faster due to weaker lattice.
HPLC Retention ()	Lower	Higher	elutes later on C18 columns.

“

Note: Exact melting points vary by polymorph and recrystallization solvent. The values above represent the stable

-form typically obtained from alcohol recrystallization.

Experimental Protocols

To validate these properties in your specific application, use the following self-validating protocols.

Protocol A: RP-HPLC Hydrophobicity Index (High Throughput)

Best for: Rapidly comparing intrinsic lipophilicity without solid-state interference.

Principle: Retention time on a non-polar stationary phase (C18) correlates directly with the partition coefficient (LogP).

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 μm , 4.6 x 100 mm.
- Mobile Phase: Isocratic 50:50 Acetonitrile:Water (buffered to pH 7.0 with 10mM Ammonium Acetate to prevent ionization effects, though diamides are non-ionic).
- Standards: Inject a homologous series of alkyl benzenes (toluene, ethylbenzene, propylbenzene) to create a calibration curve (vs. Known LogP).
- Sample Prep: Dissolve 1 mg of diamide in 1 mL Acetonitrile (sonicate if necessary).
- Validation: Calculate the Capacity Factor () for each:

Where

is retention time and

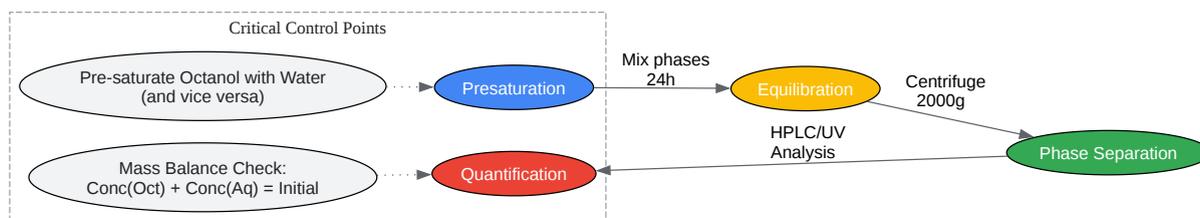
is the void time (uracil injection).
- Expectation: **Tridecanediamide** will have a higher

than Dodecanediamide.

Protocol B: Shake-Flask LogP Determination (Gold Standard)

Best for: Absolute thermodynamic values.

Diagram 2: Shake-Flask Workflow



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Caption: Standardized Shake-Flask protocol ensuring thermodynamic equilibrium and mass balance verification.

- Phase Preparation: Mutually saturate n-Octanol and Water for 24 hours.
- Dissolution: Dissolve diamide in the Octanol phase first (easier due to lipophilicity).
- Partitioning: Mix 1:1 volume ratio of Octanol(drug) and Water in a glass vial. Shake for 4 hours at 25°C.
- Separation: Centrifuge at 2000g for 10 mins to break emulsions.
- Analysis: Analyze both phases using HPLC-UV (210 nm).
- Calculation:

References

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